molecular formula C9H12N2O B12871369 (Z)-3-Methyl-5-(pyrrolidin-3-ylidenemethyl)isoxazole

(Z)-3-Methyl-5-(pyrrolidin-3-ylidenemethyl)isoxazole

Cat. No.: B12871369
M. Wt: 164.20 g/mol
InChI Key: OFKLLJSQWVKBGB-YVMONPNESA-N
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Description

(Z)-3-Methyl-5-(pyrrolidin-3-ylidenemethyl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Methyl-5-(pyrrolidin-3-ylidenemethyl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylisoxazole with pyrrolidine derivatives under controlled temperature and pressure conditions. Catalysts such as palladium or nickel complexes are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Methyl-5-(pyrrolidin-3-ylidenemethyl)isoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(Z)-3-Methyl-5-(pyrrolidin-3-ylidenemethyl)isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (Z)-3-Methyl-5-(pyrrolidin-3-ylidenemethyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-[(Z)-(1-methyl-2-oxo-pyrrolidin-3-ylidene)methyl]imidazole
  • 2-Substituted pyrrolidines
  • Nornicotine

Uniqueness

(Z)-3-Methyl-5-(pyrrolidin-3-ylidenemethyl)isoxazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-methyl-5-[(Z)-pyrrolidin-3-ylidenemethyl]-1,2-oxazole

InChI

InChI=1S/C9H12N2O/c1-7-4-9(12-11-7)5-8-2-3-10-6-8/h4-5,10H,2-3,6H2,1H3/b8-5-

InChI Key

OFKLLJSQWVKBGB-YVMONPNESA-N

Isomeric SMILES

CC1=NOC(=C1)/C=C\2/CCNC2

Canonical SMILES

CC1=NOC(=C1)C=C2CCNC2

Origin of Product

United States

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